1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile
Overview
Description
“1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that it shares some similarities with other compounds such as “1-(4-Methoxybenzoyl)-4-(4-(Methylthio)Phenyl)Semicarbazide” and “4-Methoxybenzyl alcohol” which are used for research purposes .
Scientific Research Applications
Chemical Transformations and Reactivity
The chemical reactivity of carbonitriles, including compounds similar to 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile, has been extensively studied. For instance, 6-methylchromone-3-carbonitrile demonstrates a variety of reactions with nucleophilic reagents, leading to diverse heterocyclic systems. These transformations highlight the potential of such compounds in synthesizing new chemical entities (Ibrahim & El-Gohary, 2016).
Corrosion Inhibition
Quinoline derivatives, including those related to 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile, have been investigated for their corrosion inhibition properties. Computational studies on these derivatives suggest their potential effectiveness in preventing iron corrosion, revealing a link between molecular structure and inhibition efficiency (Erdoğan et al., 2017).
Inhibition of Epidermal Growth Factor Receptor Kinase
Studies have shown that certain 4-anilinoquinoline-3-carbonitriles, structurally related to the compound , can inhibit epidermal growth factor receptor (EGFR) kinase. These compounds have been evaluated for their potential in inhibiting the growth of cell lines that overexpress EGFR or HER-2, indicating a significant role in cancer research and therapy (Wissner et al., 2000).
Optical and Electronic Properties
The optical properties of similar quinoline derivatives have been explored, with a focus on their potential in fluorescence studies. For example, the blue emitting quinoline derivative AMQC demonstrates sensitivity to solvent polarity, indicating its use in spectroscopic applications (Afzal et al., 2016).
Crystallographic and Structural Analysis
The crystallographic data of dihydrofuran carbonitrile derivatives, similar in structure to 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile, have been analyzed. These studies provide insights into the molecular structure and conformations of such compounds, useful in drug design and material science (Swamy et al., 2020).
properties
IUPAC Name |
1-(4-methoxybenzoyl)-2H-quinoline-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-22-16-10-7-14(8-11-16)18(21)20-15(12-19)9-6-13-4-2-3-5-17(13)20/h2-11,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJAMDNMCMEVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299589 | |
Record name | 1-(4-methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile | |
CAS RN |
70391-31-0 | |
Record name | NSC131499 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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